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Technical Support Center: Lysate Viscosity
Reduction
This guide provides troubleshooting advice and detailed protocols for researchers encountering

high viscosity in bacterial lysates following lysozyme treatment.

Frequently Asked Questions (FAQs)
Q1: What causes my bacterial lysate to become highly viscous after lysozyme treatment?

High viscosity in a bacterial lysate after lysozyme treatment is primarily caused by the release

of large molecules of genomic DNA from the lysed cells.[1][2] When the bacterial cell wall is

broken down by lysozyme, the cell ruptures and releases its entire contents, including long

strands of DNA. These DNA strands form a dense, gel-like network within the lysate, leading to

a significant increase in viscosity.[1] Other contributing factors can include high cell density and

incomplete cell lysis.[1]

Q2: Why is it important to reduce the viscosity of my lysate?

A highly viscous lysate can pose significant challenges for downstream processing steps. The

thick consistency makes it difficult to pipette, mix, and filter the sample. Furthermore, high

viscosity can interfere with subsequent purification techniques such as centrifugation and

chromatography, leading to lower yields and purity of the target protein or molecule.[2][3]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b549824?utm_src=pdf-interest
https://www.benchchem.com/product/b549824?utm_src=pdf-body
https://www.benchchem.com/product/b549824?utm_src=pdf-body
https://www.benchchem.com/product/b549824?utm_src=pdf-body
https://www.benchchem.com/pdf/Addressing_issues_of_high_viscosity_in_cell_lysates_with_Disodium_dodecenylsuccinate.pdf
https://www.benchchem.com/pdf/Application_Note_Utilizing_Lysozyme_Chloride_for_Effective_Viscosity_Reduction_in_Bacterial_Lysates.pdf
https://www.benchchem.com/product/b549824?utm_src=pdf-body
https://www.benchchem.com/pdf/Addressing_issues_of_high_viscosity_in_cell_lysates_with_Disodium_dodecenylsuccinate.pdf
https://www.benchchem.com/pdf/Addressing_issues_of_high_viscosity_in_cell_lysates_with_Disodium_dodecenylsuccinate.pdf
https://www.benchchem.com/pdf/Application_Note_Utilizing_Lysozyme_Chloride_for_Effective_Viscosity_Reduction_in_Bacterial_Lysates.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC91216/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q3: What are the most common methods to reduce lysate viscosity?

The two most common and effective methods for reducing lysate viscosity are:

Enzymatic Digestion: This involves using a nuclease, such as DNase I or a salt-active

nuclease, to break down the long DNA strands into smaller fragments.[1][2]

Mechanical Shearing: This method physically breaks the DNA strands through force.

Common techniques include sonication or repeatedly passing the lysate through a narrow-

gauge needle.[1][4]

Q4: Will these viscosity reduction methods damage my protein of interest?

Generally, enzymatic digestion with nucleases is a gentle method that is unlikely to harm your

target protein. However, it is important to use RNase-free DNase if you are working with RNA-

sensitive applications.

Mechanical shearing, particularly sonication, can generate heat which may lead to protein

denaturation.[1] Therefore, it is crucial to perform sonication on ice and in short bursts with

cooling periods in between to minimize heat generation.[1]
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Problem Possible Cause Solution

Lysate remains viscous after

adding DNase I.

Inhibitors present in the lysis

buffer.

Ensure your lysis buffer does

not contain high

concentrations of chelating

agents like EDTA, which can

inhibit DNase I activity. If EDTA

is necessary, ensure the

concentration of divalent

cations like Mg²⁺ is sufficient to

overcome the chelation.

Insufficient DNase I activity.

Increase the concentration of

DNase I or the incubation time.

[1] Ensure the presence of

necessary cofactors, such as

Mg²⁺ (typically 1-5 mM) or

Ca²⁺ (1 mM), which are

required for DNase I activity.[2]

[4]

Suboptimal temperature.

While DNase I is active at 4°C,

its optimal temperature is

typically room temperature or

37°C.[2] Consider a short

incubation at a higher

temperature if your protein is

stable.

Difficulty pipetting or filtering

the lysate.

Extremely high concentration

of nucleic acids.

In addition to nuclease

treatment, consider

mechanical shearing to further

break down the DNA.[1] You

can sonicate the sample or

pass it multiple times through a

21-gauge needle.[1]

Protein appears to be

degraded after sonication.

Overheating during sonication. Always perform sonication on

ice. Use short bursts of

sonication (e.g., 10-15
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seconds) followed by cooling

periods (e.g., 30-60 seconds)

to prevent the sample from

overheating.[1]

Quantitative Data on Viscosity Reduction
The following table summarizes the effect of nuclease treatment on the viscosity of a

Pseudomonas sp. lysate.

Treatment Viscosity (cP) % Reduction

Untreated Lysate 1500 -

Lysate + Nuclease 50 96.7%

Data is illustrative and based on typical experimental outcomes. Actual values may vary

depending on the bacterial strain, cell density, and lysis conditions.

Experimental Protocols
Protocol 1: Enzymatic Digestion with DNase I
This protocol describes the use of DNase I to reduce the viscosity of a bacterial lysate.

Materials:

Bacterial cell pellet

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

Lysozyme (e.g., 1 mg/mL)

DNase I (e.g., 5-10 µg/mL final concentration)[2]

1 M MgCl₂ solution

Protease inhibitor cocktail
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Procedure:

Thaw the bacterial cell pellet on ice.

Resuspend the cell pellet in ice-cold Lysis Buffer. A common ratio is 4-5 mL of buffer per

gram of wet cell paste.[2][5]

Add the protease inhibitor cocktail to the resuspended cells according to the manufacturer's

instructions.

Add lysozyme to a final concentration of 0.2-1.0 mg/mL.[2]

Incubate on ice for 30 minutes with gentle mixing. The lysate will likely become viscous.[2]

Add MgCl₂ to a final concentration of 1-5 mM.[2]

Add DNase I to a final concentration of 5-10 µg/mL.[2]

Incubate on ice for 15-30 minutes, or at room temperature for 10-15 minutes, with occasional

gentle mixing, until the viscosity is visibly reduced.[2][6]

Proceed with downstream processing, such as centrifugation to pellet cell debris.

Protocol 2: Mechanical Shearing by Sonication
This protocol provides an alternative or complementary method to enzymatic digestion for

reducing lysate viscosity.

Materials:

Bacterial cell pellet

Lysis Buffer

Sonicator with a microtip probe

Procedure:

Resuspend the cell pellet in an appropriate Lysis Buffer.
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Place the tube containing the cell suspension on ice to prevent overheating.[1]

Insert the sonicator probe into the cell suspension.

Apply short bursts of sonication (e.g., 10-15 seconds) followed by a cooling period (e.g., 30-

60 seconds).[1]

Repeat this cycle 3-5 times, or until the lysate appears less viscous.[1]

After sonication, the lysate should be noticeably less viscous. If it remains viscous, additional

sonication cycles may be necessary.[1]

Centrifuge the sonicated lysate at high speed to pellet the insoluble material.
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Caption: Experimental workflow for cell lysis and viscosity reduction.
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Caption: Mechanism of DNA-induced viscosity and its reduction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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